molecular formula C8H4F2N2 B047635 2,6-Difluoroquinoxaline CAS No. 112080-06-5

2,6-Difluoroquinoxaline

Cat. No. B047635
M. Wt: 166.13 g/mol
InChI Key: ROETUDGVWCNDQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Difluoroquinoxaline is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a derivative of quinoxaline, which is a bicyclic aromatic compound. The unique properties of 2,6-difluoroquinoxaline have made it a popular compound for various applications, including medicinal chemistry, materials science, and organic synthesis.

Mechanism Of Action

The mechanism of action of 2,6-difluoroquinoxaline varies depending on the application. In medicinal chemistry, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell proliferation and viral replication. In materials science, it exhibits unique electronic and optical properties due to its conjugated structure. In organic synthesis, it serves as a versatile building block for the formation of various heterocyclic compounds.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-difluoroquinoxaline have been studied extensively in vitro and in vivo. In medicinal chemistry, it has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms. In materials science, it exhibits strong fluorescence and charge transport properties. In organic synthesis, it serves as a useful intermediate for the formation of various heterocyclic compounds.

Advantages And Limitations For Lab Experiments

The advantages of using 2,6-difluoroquinoxaline in lab experiments include its high yield and purity, versatility, and unique properties. However, its limitations include its toxicity, instability, and potential side effects.

Future Directions

There are several future directions for the study of 2,6-difluoroquinoxaline. In medicinal chemistry, further research is needed to explore its potential as a cancer therapeutic agent and antiviral drug. In materials science, its use as a building block for the synthesis of organic semiconductors and fluorescent dyes can be further optimized. In organic synthesis, its use as an intermediate for the formation of various heterocyclic compounds can be further explored.
Conclusion:
2,6-Difluoroquinoxaline is a versatile and unique compound that has gained significant attention in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore its potential in various applications and to address its limitations.

Synthesis Methods

The synthesis of 2,6-difluoroquinoxaline can be achieved via several methods. One of the most common methods is the reaction between 2,3-difluoroaniline and glyoxal in the presence of a catalyst. Another method involves the reaction between 2,3-difluoroaniline and 1,2-dicarbonyl compounds. The yield and purity of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

2,6-Difluoroquinoxaline has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to have anticancer, antimicrobial, and antiviral properties. In materials science, it has been used as a building block for the synthesis of organic semiconductors and fluorescent dyes. In organic synthesis, it has been used as a versatile intermediate for the synthesis of various heterocyclic compounds.

properties

CAS RN

112080-06-5

Product Name

2,6-Difluoroquinoxaline

Molecular Formula

C8H4F2N2

Molecular Weight

166.13 g/mol

IUPAC Name

2,6-difluoroquinoxaline

InChI

InChI=1S/C8H4F2N2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H

InChI Key

ROETUDGVWCNDQC-UHFFFAOYSA-N

SMILES

C1=CC2=NC(=CN=C2C=C1F)F

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1F)F

synonyms

Quinoxaline, 2,6-difluoro-

Origin of Product

United States

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